molecular formula C13H20Cl2N2 B1524128 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride CAS No. 1159822-76-0

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

Cat. No. B1524128
M. Wt: 275.21 g/mol
InChI Key: RACWBOYLAADTNQ-UHFFFAOYSA-N
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Description

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the CAS Number: 1159822-76-0 . It has a molecular weight of 275.22 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is 1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-8-4-7-13(15)10-14-11-13;;/h1-3,5-6,14H,4,7-11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride has a molecular weight of 275.22 . It is a pale-yellow to yellow-brown solid . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Fluorinated Spiro Compounds Synthesis

Research by Kovtonyuk et al. (2005) delved into the synthesis of fluorinated 1-oxaspiro compounds through reactions of polyfluorinated cyclohexa-dienones with diazomethane. These compounds, upon further reactions, yielded fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, showcasing the potential of spiro compounds in synthesizing fluorinated organic molecules with potential applications in medicinal chemistry and materials science (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).

Corrosion Inhibition

Chafiq et al. (2020) investigated spirocyclopropane derivatives for their ability to protect mild steel in HCl, highlighting the use of green and environmentally friendly spiro compounds as corrosion inhibitors. Their study found that these derivatives are effective in acidic solutions, demonstrating the broad utility of spiro compounds in industrial applications, particularly in corrosion protection (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Spiro Compounds in Anticonvulsant Research

Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, aiming to understand their potential as anticonvulsant agents. Through experimental and theoretical methods, they provided insights into the design of new derivatives with possible applications in pharmacology, underscoring the significance of spiro compounds in the development of therapeutic agents (Lazić, Božić, Vitnik, Vitnik, Rogan, Radovanović, Valentić, & Uscumlic, 2017).

Malaria Parasite Inhibition

Le Manach et al. (2021) reported on a novel diazaspiro[3.4]octane series identified from a high-throughput screening campaign against the malaria parasite Plasmodium falciparum. The series showed activity against multiple stages of the parasite lifecycle, offering a promising starting point for the development of antimalarial agents. This work highlights the potential of spiro compounds in addressing global health challenges such as malaria (Le Manach, Dam, Woodland, Kaur, Khonde, Brunschwig, Njoroge, Wicht, Horatscheck, Paquet, Boyle, Gibhard, Taylor, Lawrence, Yeo, Mok, Eastman, Dorjsuren, Talley, Guo, Simeonov, Reader, van der Watt, Erlank, Venter, Zawada, Aswat, Nardini, Coetzer, Lauterbach, Bezuidenhout, Theron, Mancama, Koekemoer, Birkholtz, Wittlin, Delves, Ottilie, Winzeler, von Geldern, Smith, Fidock, Street, Basarab, Duffy, & Chibale, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is represented by the exclamation mark pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

5-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-8-4-7-13(15)10-14-11-13;;/h1-3,5-6,14H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACWBOYLAADTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)N(C1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679384
Record name 5-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

CAS RN

1159822-76-0
Record name 5-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Reactant of Route 2
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Reactant of Route 3
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Reactant of Route 4
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Reactant of Route 5
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Reactant of Route 6
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

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